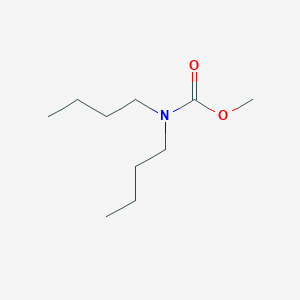
Carbamic acid, dibutyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dibutyl-, methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, methyl ester can be synthesized through several methods:
Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of carbamoyl chlorides with alcohols.
Addition of Alcohols to Isocyanates: This method involves the addition of alcohols to isocyanates to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
Carbamic acid, dibutyl-, methyl ester undergoes several types of chemical reactions:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Typically employs lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces an alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学的研究の応用
Carbamic acid, dibutyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, plastics, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, dibutyl-, methyl ester involves its interaction with molecular targets through ester hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to produce the corresponding carboxylic acid and alcohol . This process is catalyzed by acids or bases, which increase the electrophilicity of the carbonyl carbon .
類似化合物との比較
Carbamic acid, dibutyl-, methyl ester can be compared with other esters such as:
Methyl carbamate: Similar in structure but with different alkyl groups.
Ethyl acetate: A common ester with different applications and properties.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity compared to other esters. Its applications in various fields highlight its versatility and importance in scientific research and industry.
特性
CAS番号 |
56475-79-7 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
methyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3 |
InChIキー |
UMAUECMGEMYKBW-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)




![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
